molecular formula C13H20O B14471843 Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- CAS No. 36208-34-1

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-

Cat. No.: B14471843
CAS No.: 36208-34-1
M. Wt: 192.30 g/mol
InChI Key: PDSPBIIMJJPMBL-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its bicyclo[2.2.2]octane framework, which includes a carboxaldehyde group at the 5-position, a methyl group at the 4-position, and an isopropyl group at the 1-position. The compound’s structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The subsequent steps include functional group modifications to introduce the carboxaldehyde, methyl, and isopropyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as distillation or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the bicyclic framework can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.

Major Products

    Oxidation: Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid.

    Reduction: Bicyclo[2.2.2]oct-5-ene-2-methanol.

    Substitution: Depending on the substituent, various derivatives of the original compound can be formed.

Scientific Research Applications

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, which can modulate biological pathways. For example, the aldehyde group can form covalent bonds with nucleophiles, affecting enzyme activity or protein function.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde: Lacks the methyl and isopropyl groups, resulting in different reactivity and properties.

    Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride: Contains additional carboxylic anhydride groups, leading to different chemical behavior.

    Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Features multiple carboxylic anhydride groups, making it more reactive in certain conditions.

Uniqueness

Bicyclo[222]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

36208-34-1

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

4-methyl-1-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde

InChI

InChI=1S/C13H20O/c1-10(2)13-6-4-12(3,5-7-13)8-11(13)9-14/h4,6,9-11H,5,7-8H2,1-3H3

InChI Key

PDSPBIIMJJPMBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CCC(CC1C=O)(C=C2)C

Origin of Product

United States

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